REACTION_CXSMILES
|
Cl.[NH2:2][CH2:3][C:4]([O:6][CH3:7])=[O:5].C(N(CC)CC)C.[C:15]1([C:20](Cl)=[O:21])[S:19][CH:18]=[CH:17][CH:16]=1>ClCCl>[C:15]1([C:20]([NH:2][CH2:3][C:4]([O:6][CH3:7])=[O:5])=[O:21])[S:19][CH:18]=[CH:17][CH:16]=1 |f:0.1|
|
Name
|
suspension
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
12.56 g
|
Type
|
reactant
|
Smiles
|
Cl.NCC(=O)OC
|
Name
|
|
Quantity
|
20.24 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
solution
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
14.66 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CS1)C(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 30 minutes at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After ice-cooling
|
Type
|
CUSTOM
|
Details
|
The ice-bath was removed
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 14 hours at room temperature
|
Duration
|
14 h
|
Type
|
FILTRATION
|
Details
|
The precipitated crystals were collected by filtration
|
Type
|
WASH
|
Details
|
washed with dichloromethane
|
Type
|
CUSTOM
|
Details
|
The solvent was removed from the filtrate by distillation under reduced pressure
|
Type
|
ADDITION
|
Details
|
To the residue was added t-butyl methyl ether
|
Type
|
CUSTOM
|
Details
|
to precipitate
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CS1)C(=O)NCC(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 86.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |